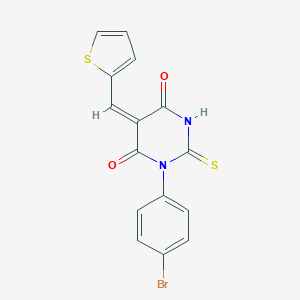![molecular formula C29H30N2O7S B328896 ETHYL (2Z)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B328896.png)
ETHYL (2Z)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core through a cyclization reaction between a thioamide and a β-keto ester under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolopyrimidine core and an appropriate aldehyde, such as 3-hydroxy-4-methoxybenzaldehyde.
Functionalization of the Phenyl Ring: The allyloxy and ethoxy groups are introduced through nucleophilic substitution reactions on the phenyl ring, using suitable allyl and ethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the phenyl ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles/electrophiles under appropriate conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of certain genes involved in biological processes.
Comparison with Similar Compounds
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Benzylidene Derivatives: Compounds with a benzylidene group attached to different core structures.
Phenyl Derivatives: Compounds with various functional groups attached to a phenyl ring.
The uniqueness of ETHYL (2Z)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C29H30N2O7S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-6-13-38-22-12-10-19(16-23(22)36-7-2)26-25(28(34)37-8-3)17(4)30-29-31(26)27(33)24(39-29)15-18-9-11-21(35-5)20(32)14-18/h6,9-12,14-16,26,32H,1,7-8,13H2,2-5H3/b24-15- |
InChI Key |
XHUBKLPCVBGMAL-IWIPYMOSSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OCC=C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S3)C)C(=O)OCC)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-(3-{[(5E)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE](/img/structure/B328814.png)
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328817.png)
![4-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B328819.png)
![1-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328821.png)

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B328823.png)
![5-{4-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B328824.png)
![3-[(4-Bromo-2-methylanilino)methyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B328826.png)
![(5E)-3-[(4-bromo-2-methylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B328827.png)
![5-{3-[(2-Chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B328828.png)
![1-allyl-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B328830.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B328832.png)
![ethyl 5-(2-chlorophenyl)-2-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328835.png)
![ethyl (2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328836.png)
